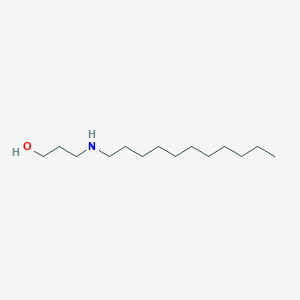
3-(Undecylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Undecylamino)propan-1-ol is an organic compound with the molecular formula C14H31NO. It is a member of the class of propanolamines, characterized by the presence of a hydroxy group (-OH) at the first carbon and an amino group (-NH2) at the third carbon of the propane chain. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Undecylamino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with undecylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chloropropan-1-ol and undecylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Procedure: The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Undecylamino)propan-1-ol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted propanolamines.
Scientific Research Applications
3-(Undecylamino)propan-1-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Undecylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with a shorter alkyl chain, used in similar chemical reactions and applications.
1-Propanol: A primary alcohol without the amino group, used as a solvent and in chemical synthesis.
Undecylamine: An amine with a longer alkyl chain, used in the production of surfactants and other industrial chemicals.
Uniqueness
3-(Undecylamino)propan-1-ol is unique due to its combination of a long alkyl chain and both hydroxyl and amino functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
88090-01-1 |
|---|---|
Molecular Formula |
C14H31NO |
Molecular Weight |
229.40 g/mol |
IUPAC Name |
3-(undecylamino)propan-1-ol |
InChI |
InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16/h15-16H,2-14H2,1H3 |
InChI Key |
ZUSUMJQTXDOTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


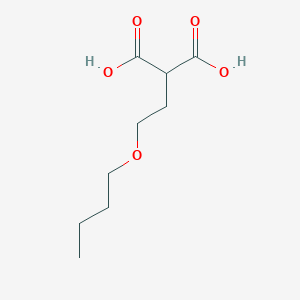
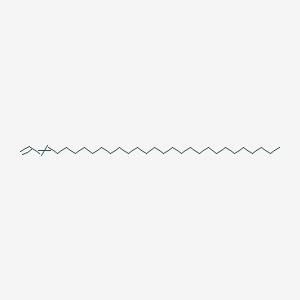

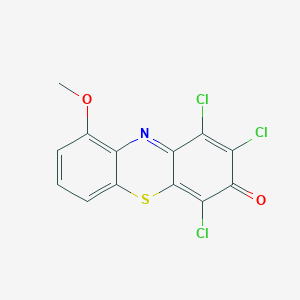
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
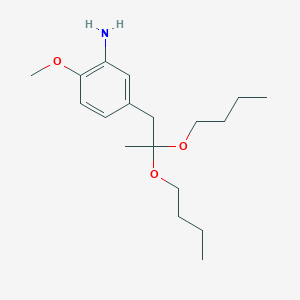

![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
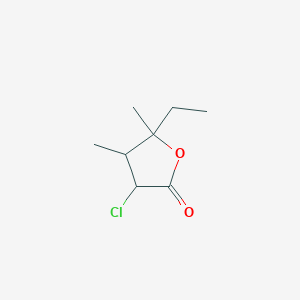
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)

![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
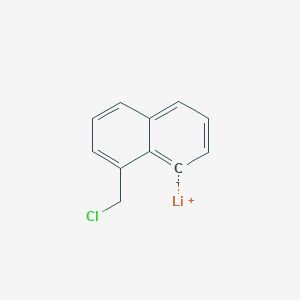
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
